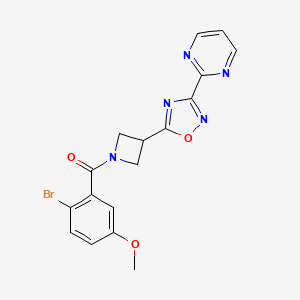

![molecular formula C17H16F2N4O B2920401 2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797636-49-7](/img/structure/B2920401.png)

2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

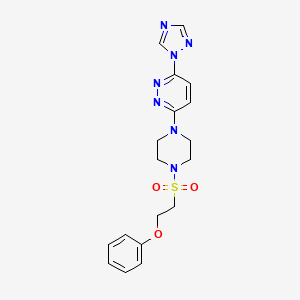

Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have a small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned, with properties such as absorption and emission behaviors being improved by electron-donating groups (EDGs) at position 7 on the fused ring .科学的研究の応用

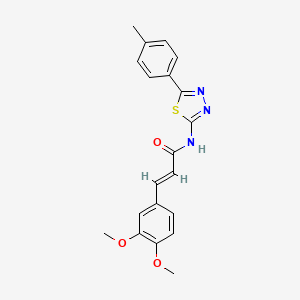

Enaminones as Building Blocks for Synthesis

Enaminones have been synthesized as key intermediates for producing substituted pyrazoles with potential antitumor and antimicrobial activities. This exploration includes reactions with active methylene compounds and aliphatic amines to yield various derivatives, demonstrating inhibition effects against human breast cell lines and liver carcinoma comparable to 5-fluorouracil, highlighting their significance in medicinal chemistry research (S. Riyadh, 2011).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized, showcasing anticancer and anti-5-lipoxygenase activities. These compounds, designed through condensation reactions and evaluated for their cytotoxic and enzyme inhibition capabilities, present a structured exploration into their potential use as therapeutic agents against cancer and inflammation (A. Rahmouni et al., 2016).

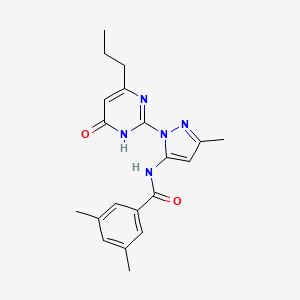

Fused Heterocycles Incorporating Trifluoromethyl Moiety

The microwave-assisted synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, emphasizes the introduction of the trifluoromethyl group into these compounds. This process highlights the compound's relevance in generating novel chemical entities with potential biological applications (M. Shaaban, 2008).

Positron Emission Tomography (PET) Imaging Agents

18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed for tumor imaging with PET, indicating their significant role in diagnostic research. Modifications to improve biological behavior and enhance tumor uptake kinetics suggest these compounds as valuable tools in the non-invasive diagnosis of cancer (Jingli Xu et al., 2012).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors identifies a clinical candidate for treating cognitive deficits associated with various diseases. This investigation underscores the therapeutic potential of these compounds in addressing central nervous system disorders (Peng Li et al., 2016).

作用機序

将来の方向性

Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative due to their small size, efficient synthetic approaches, easy functionalization methodologies, and excellent fluorescence properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

特性

IUPAC Name |

2,6-difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O/c1-11-8-15-21-9-12(10-23(15)22-11)4-3-7-20-17(24)16-13(18)5-2-6-14(16)19/h2,5-6,8-10H,3-4,7H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGOIYIEWALMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)

![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)

![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)